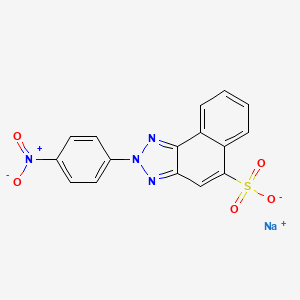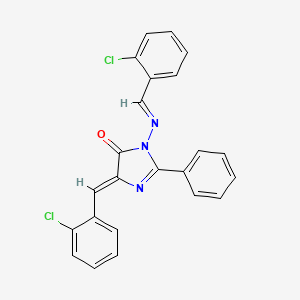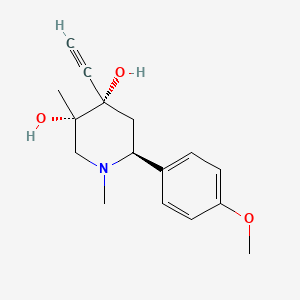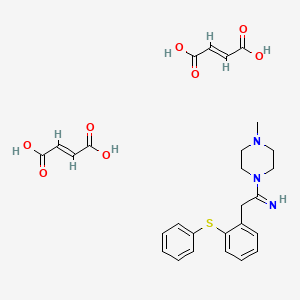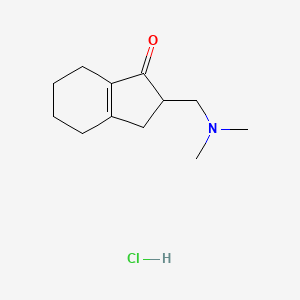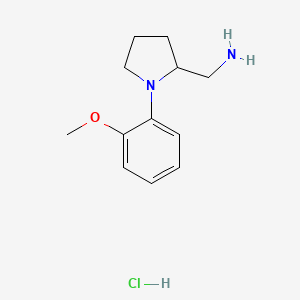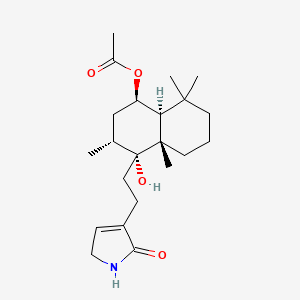
Vitexilactam A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitexilactam A is a diterpene alkaloid found in the fruits of the chaste tree (Vitex agnus-castus). This compound is known for its unique chemical structure and potential pharmacological properties. It has been the subject of various scientific studies due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vitexilactam A involves several steps, including the extraction of the compound from the chaste tree fruits. The process typically involves the use of organic solvents and chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions are often detailed in scientific literature, focusing on optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in the chaste tree. advancements in biotechnological methods and synthetic biology may pave the way for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Vitexilactam A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Vitexilactam A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of diterpene alkaloids under different chemical reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studies focus on its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of Vitexilactam A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, antioxidant activity, and interaction with specific receptors. Detailed studies are ongoing to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Vitexilactam A is unique among diterpene alkaloids due to its specific structure and pharmacological properties. Similar compounds include Vitexilactam B and Vitexilactam C, which are also found in the chaste tree. These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
459167-05-6 |
|---|---|
Formule moléculaire |
C22H35NO4 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H35NO4/c1-14-13-17(27-15(2)24)18-20(3,4)9-6-10-21(18,5)22(14,26)11-7-16-8-12-23-19(16)25/h8,14,17-18,26H,6-7,9-13H2,1-5H3,(H,23,25)/t14-,17-,18+,21+,22-/m1/s1 |
Clé InChI |
LTVWDGPECBUWSM-UJHQHGQKSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CCNC3=O)O)(CCCC2(C)C)C)OC(=O)C |
SMILES canonique |
CC1CC(C2C(CCCC2(C1(CCC3=CCNC3=O)O)C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


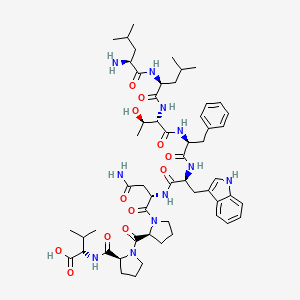
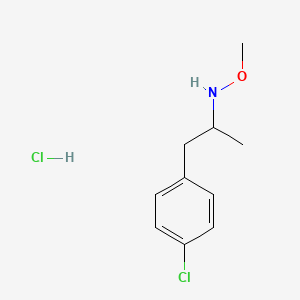
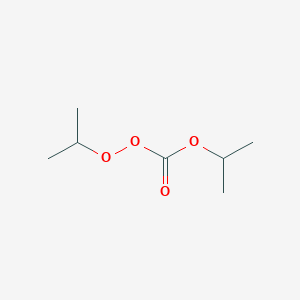
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

